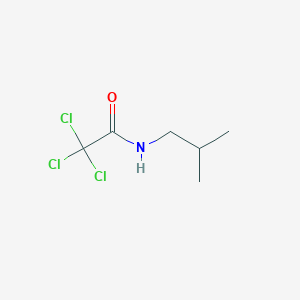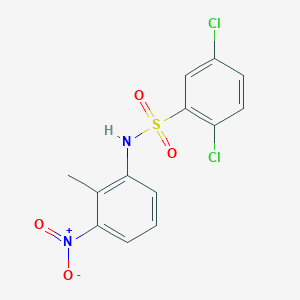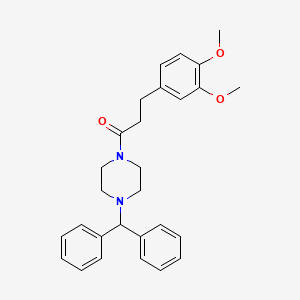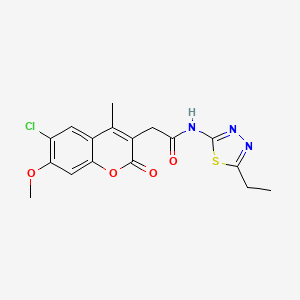
1-(furan-2-ylcarbonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a furylcarbonyl group, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the furylcarbonyl and nitrophenyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furylcarbonyl Group: This step often involves the reaction of the piperidine derivative with a furylcarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Nitrophenyl Group: The final step involves the coupling of the intermediate with a nitrophenyl derivative, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furylcarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-FURYLCARBONYL)-N-(2-METHYLPHENYL)-4-PIPERIDINECARBOXAMIDE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-FURYLCARBONYL)-N-(2-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C18H19N3O5 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-(furan-2-carbonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O5/c1-12-4-5-14(21(24)25)11-15(12)19-17(22)13-6-8-20(9-7-13)18(23)16-3-2-10-26-16/h2-5,10-11,13H,6-9H2,1H3,(H,19,22) |
Clave InChI |
GCUDZHASKIFOOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11019387.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019391.png)
![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide](/img/structure/B11019406.png)
![1-[(3-fluorophenyl)carbonyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B11019407.png)



![N-[3-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019435.png)

![N-[4-(acetylamino)phenyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019440.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11019447.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B11019456.png)

